molecular formula C12H18N2O B14829483 (5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanamine

(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanamine

Katalognummer: B14829483
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: POKPRCJBVBDJJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanamine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a pyridinyl group attached to a methanamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound followed by functional group modifications to introduce the cyclopropoxy and isopropyl groups . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures that the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyridinyl compounds .

Wissenschaftliche Forschungsanwendungen

(5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanamine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (5-Cyclopropoxy-6-isopropylpyridin-2-YL)methanamine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .

Eigenschaften

Molekularformel

C12H18N2O

Molekulargewicht

206.28 g/mol

IUPAC-Name

(5-cyclopropyloxy-6-propan-2-ylpyridin-2-yl)methanamine

InChI

InChI=1S/C12H18N2O/c1-8(2)12-11(15-10-4-5-10)6-3-9(7-13)14-12/h3,6,8,10H,4-5,7,13H2,1-2H3

InChI-Schlüssel

POKPRCJBVBDJJT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=CC(=N1)CN)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.